2,6-Diaminopyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diaminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with two amino groups at positions 2 and 6, and two cyano groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile typically involves the cyanation of 2,5-dibromo-3,4-diaminopyridine. This reaction is carried out using copper cyanide as the cyanating agent in the presence of N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 120°C for 6 hours to achieve the best yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Diaminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.
Polymerization: The compound can be polymerized to form poly(2,6-diaminopyridine), which is used in the production of polypyrrole-derived electrocatalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Polymerization: Poly(2,6-diaminopyridine), which exhibits good electron-transporting properties and is used in electrocatalysis.
Scientific Research Applications
2,6-Diaminopyridine-3,5-dicarbonitrile has several scientific research applications:
Materials Science: Used in the synthesis of photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Organic Synthesis: Utilized as a building block for the construction of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,6-diaminopyridine-3,5-dicarbonitrile in its various applications involves its ability to participate in nucleophilic substitution and polymerization reactions. The amino groups on the pyridine ring can act as nucleophiles, facilitating the formation of new bonds with electrophilic reagents. In polymerization, the compound forms extended conjugated systems that enhance its electronic properties, making it suitable for use in electrocatalysis .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but different substitution pattern.
2,6-Bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-carbonitrile: Used in the development of organic semiconductors.
Uniqueness
2,6-Diaminopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with high electron-transporting capabilities and in the development of advanced organic electronic devices .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
2,6-diaminopyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) |
InChI Key |
JSKRRQDSARSJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.